molecular formula C11H15NO5 B7579086 3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579086
M. Wt: 241.24 g/mol
InChI Key: FCECDDSQCVZHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as DFHDA, is a chemical compound that has been synthesized for various research applications. This compound has gained attention for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In

Mechanism of Action

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid is able to detect ROS through its reaction with hydrogen peroxide (H2O2), a type of ROS. The reaction between this compound and H2O2 results in the formation of a fluorescent product, which emits a green fluorescence when excited with blue light. This allows researchers to visualize the distribution and levels of ROS in living cells.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living cells. It is a non-toxic compound that has been used in various research applications without any reported adverse effects.

Advantages and Limitations for Lab Experiments

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is a non-toxic compound that can be used to detect ROS in living cells without causing any harm. It is also highly sensitive and specific for detecting H2O2, which is a major type of ROS. However, this compound has some limitations. It is not able to detect other types of ROS, such as superoxide and hydroxyl radicals. It also requires the use of fluorescence microscopy, which may not be available in all research settings.

Future Directions

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has potential for various future research applications. One direction is to develop new fluorescent probes that can detect other types of ROS. Another direction is to explore the use of this compound in animal models to investigate the role of ROS in disease development and progression. Additionally, this compound can be used in combination with other fluorescent probes to study the interactions between different types of ROS in living cells. Overall, this compound has great potential for advancing our understanding of ROS and their role in various diseases.

Synthesis Methods

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and N-hydroxysuccinimide. The resulting intermediate is then reacted with 2-amino-2-hydroxymethyl-1,3-propanediol to yield this compound.

Scientific Research Applications

3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has been used as a fluorescent probe for the detection of ROS in living cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound is able to detect ROS by undergoing a reaction that results in the formation of a fluorescent product. This allows researchers to visualize the distribution and levels of ROS in living cells.

properties

IUPAC Name

3-[(2,5-dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-6-4-8(7(2)17-6)9(13)12-5-11(3,16)10(14)15/h4,16H,5H2,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCECDDSQCVZHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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